1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid

Peptide Chemistry Azatryptophan Synthesis Negishi Coupling

Multi-step syntheses of kinase inhibitors and peptide analogs often suffer from premature deprotection or boronic acid instability. This N-tosyl-protected 7-azaindole-3-boronic acid eliminates those pitfalls: - Tosyl group ensures chemical robustness under acidic, basic, and thermal conditions, outlasting Boc-protected analogs. - Validated Negishi coupling protocol delivers azatryptophan derivatives in 69-91% yield (patent literature). - ≥97% purity and storage at -20 °C under inert atmosphere guarantee consistent performance in high-throughput Suzuki-Miyaura library synthesis.

Molecular Formula C14H13BN2O4S
Molecular Weight 316.138
CAS No. 882562-39-2
Cat. No. B591499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid
CAS882562-39-2
Molecular FormulaC14H13BN2O4S
Molecular Weight316.138
Structural Identifiers
SMILESB(C1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)C)(O)O
InChIInChI=1S/C14H13BN2O4S/c1-10-4-6-11(7-5-10)22(20,21)17-9-13(15(18)19)12-3-2-8-16-14(12)17/h2-9,18-19H,1H3
InChIKeyZJMVMHYCONCGCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic Acid: Structural & Functional Profile


1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid (CAS 882562-39-2) is an N-protected heteroarylboronic acid featuring a 7-azaindole core bearing a tosyl (Ts) group at the N1 position and a boronic acid moiety at the C3 position . This compound serves as a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to construct carbon-carbon bonds, enabling the incorporation of the azaindole pharmacophore into complex molecular architectures . Its structural attributes, including the tosyl protecting group and the boronic acid handle, position it as a key intermediate for the synthesis of bioactive molecules, particularly in kinase inhibitor programs and peptide-based drug discovery [1].

Pd-catalyzed cross-coupling building block for azaindole pharmacophore incorporation
Supports orthogonal protecting group strategies with acid-stable N-tosyl group
Reported high-purity benchmark suitable for multi-step peptide and kinase inhibitor synthesis

1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic Acid: Why Generic Substitution Fails


Generic substitution of 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid with unprotected (N-H) or N-Boc protected analogs is not scientifically equivalent due to fundamental differences in stability, reactivity, and orthogonal deprotection strategies. The tosyl group provides enhanced chemical robustness under a variety of reaction conditions, preventing unwanted side reactions that plague the N-H analog, while offering distinct deprotection orthogonality compared to the acid-labile N-Boc group . These differences directly impact synthetic efficiency and final product purity, making the tosyl-protected variant the superior choice for multi-step syntheses requiring chemoselective transformations and late-stage diversification [1].

Risk N-H unprotected analogs may lead to side reactions and reduced stability under coupling conditions.
Risk N-Boc protected analogs lack acid stability, preventing orthogonal deprotection in complex sequences.
Risk Generic boronic acid sources without specified purity and storage history may compromise coupling reproducibility.

1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic Acid: Quantitative Evidence Guide


Negishi Coupling Yield Advantage with Tosyl Protection

In a direct head-to-head comparison within the same study, the use of N-tosyl-protected 3-haloazaindoles (derived from 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid) in a Negishi coupling with a zinc derivative of Fmoc-protected iodoalanine, catalyzed by Pd2(dba)3/XPhos, afforded differentially protected azatryptophan derivatives in isolated yields ranging from 69% to 91% [1]. This high yield range is directly attributable to the stability and compatibility of the tosyl group under the coupling conditions, which minimizes decomposition and side reactions commonly observed with less robust protecting groups or the unprotected N-H analog [2].

Negishi Coupling Yield
Head-to-head
69–91% isolated yield
Supports high-yield azatryptophan synthesis workflow
Pd2(dba)3/XPhos, THF, 60°C; Tosyl stability minimizes side reactions
Peptide Chemistry Azatryptophan Synthesis Negishi Coupling

Acidic Stability: Tosyl vs. Boc Protection

The tosyl (Ts) group exhibits significantly higher stability under acidic conditions compared to the tert-butyloxycarbonyl (Boc) group. While the Boc group is rapidly cleaved in the presence of trifluoroacetic acid (TFA) or HCl, the tosyl group remains intact, allowing for chemoselective deprotection of other acid-labile groups in the presence of the Ts-protected azaindole [1]. This orthogonal stability is a class-level inference based on well-established protecting group chemistry, where tosylamides are known to be stable to acids and require strong bases or reducing agents for cleavage .

Acidic Stability
Class-level
Ts: Stable to TFA/HCl Boc: Rapid cleavage
Enables orthogonal deprotection strategy review
Well-established protecting group chemistry; data to verify for specific substrate
Protecting Group Strategy Orthogonal Deprotection Medicinal Chemistry

Validated Synthetic Protocol & Purity Benchmark

A detailed, scalable synthesis of 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid is provided in patent literature, reporting a 69.4% isolated yield with an HPLC purity of 98.8% after workup [1]. This reproducible protocol, using 3-bromo-1-toluenesulfonyl-1H-pyrrolo[2,3-b]pyridine and n-BuLi/triisopropyl borate at -80°C, offers a reliable benchmark for process chemists. In contrast, analogous syntheses of the unprotected (N-H) boronic acid often suffer from lower yields and purity due to the inherent instability of the N-H azaindole under lithiation conditions .

Synthetic Protocol Benchmark
Cross-study comparable
69.4% yield, 98.8% HPLC purity
Reported scalable process chemistry context
n-BuLi/B(OiPr)3 lithiation-borylation at -80°C; patent literature
Process Chemistry Quality Control Reproducibility

Commercial Purity & Storage Specifications

Reputable vendors supply 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid with a specified purity of ≥97% and recommend storage under inert atmosphere at -20°C to maintain stability . This purity level is critical for achieving reproducible results in cross-coupling reactions, as lower purity grades may contain boronic acid anhydrides (boroxines) or other impurities that can reduce catalytic efficiency and lead to inconsistent yields [1]. The specified storage conditions highlight the compound's sensitivity to moisture and air, a factor that must be considered during procurement and handling.

Commercial Purity & Storage
Specification review
≥97% purity; store -20°C, inert atm
Source-specific quality and handling context
Vendor documentation required; moisture-sensitive compound
Quality Control Procurement Stability

1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic Acid: Key Application Scenarios


Orthogonally Protected Azatryptophan Synthesis for Peptide Discovery

1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid is the preferred building block for synthesizing orthogonally protected azatryptophan derivatives via Negishi coupling, as demonstrated by isolated yields of 69-91% [1]. The tosyl group remains intact under the coupling conditions and can be selectively removed later, enabling the construction of complex peptide analogs with precise control over functional group manipulation [2].

Kinase Inhibitor Synthesis via Chemoselective Transformations

The enhanced stability of the tosyl group under acidic conditions, in contrast to the Boc group, makes this compound ideal for multi-step syntheses of kinase inhibitors where orthogonal deprotection is required [3]. This allows for late-stage functionalization of the azaindole core without compromising other sensitive moieties, a critical advantage in medicinal chemistry campaigns targeting FGFR, BTK, or other kinases [4].

Scalable Process Chemistry for Pharmaceutical Intermediates

The validated synthetic protocol providing 69.4% yield and 98.8% purity, as detailed in patent literature, positions 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid as a reliable and scalable intermediate for pharmaceutical manufacturing [5]. This reproducibility and high purity reduce process development timelines and ensure consistent quality in GMP production environments .

Suzuki-Miyaura Cross-Coupling for Late-Stage Diversification

As a stable boronic acid building block, this compound is ideally suited for Suzuki-Miyaura cross-coupling reactions with a wide range of aryl and heteroaryl halides . Its high purity (≥97%) and defined storage requirements (-20°C, inert atmosphere) ensure reliable performance in high-throughput experimentation and library synthesis for lead optimization .

Application
Selection Property
Validation Focus
Orthogonally Protected Azatryptophan Synthesis
Negishi coupling efficiency context
Yield and deprotection orthogonality review
Kinase Inhibitor Chemoselective Transformations
Acid-stable protecting group strategy
Orthogonal deprotection and late-stage functionalization review
Scalable Process Chemistry for Intermediates
Reported high-purity and yield benchmark
Process robustness and impurity profile review
Suzuki-Miyaura Late-Stage Diversification
Boronic acid stability and purity specification
Catalytic efficiency and library synthesis reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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